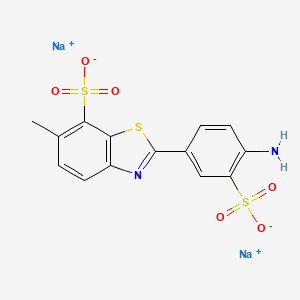
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate is a synthetic organic compound known for its vibrant magenta color. It is commonly used as a dye in various applications, including histology and microbiology. The compound is a sodium sulfonate derivative of fuchsine, which is widely utilized in staining techniques to differentiate between different tissue types and cellular components .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate typically involves the sulfonation of fuchsine. The process includes the following steps:
Sulfonation: Fuchsine is treated with sulfuric acid to introduce sulfonate groups into the molecule.
Neutralization: The sulfonated product is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the sulfonation and neutralization steps .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzothiazole compounds .
Applications De Recherche Scientifique
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques to differentiate between different types of cells and tissues.
Medicine: Utilized in diagnostic tests and as a marker in various assays.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to bind to specific cellular components. In histological staining, it binds to proteins and nucleic acids, allowing for the visualization of cellular structures under a microscope. The sulfonate groups enhance its solubility in water, making it an effective dye for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acid Fuchsin: Another sulfonated derivative of fuchsine, used in similar staining applications.
New Fuchsin: A related compound with slightly different staining properties.
Pararosaniline: A similar dye used in microbiology and histology.
Uniqueness
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate is unique due to its specific sulfonation pattern, which provides distinct staining characteristics and solubility properties compared to other similar compounds .
Propriétés
Numéro CAS |
52044-08-3 |
|---|---|
Formule moléculaire |
C14H10N2Na2O6S3 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
disodium;2-(4-amino-3-sulfonatophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C14H12N2O6S3.2Na/c1-7-2-5-10-12(13(7)25(20,21)22)23-14(16-10)8-3-4-9(15)11(6-8)24(17,18)19;;/h2-6H,15H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
Clé InChI |
HBJCVQUBNWAIAA-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


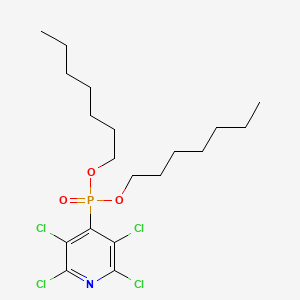



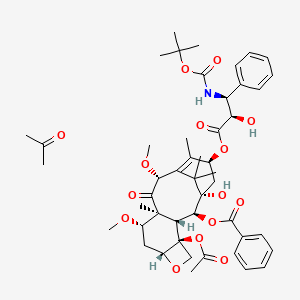
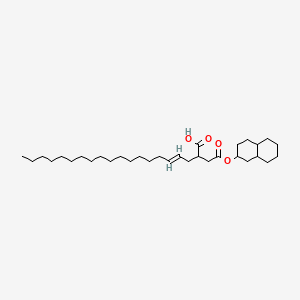

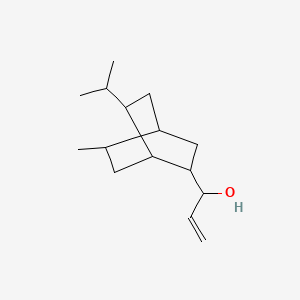
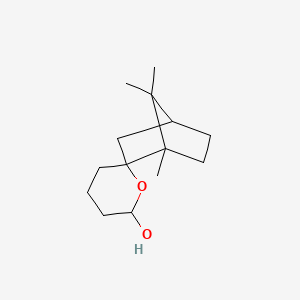
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
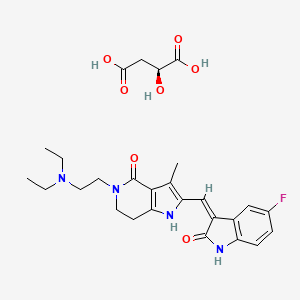

![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)

